molecular formula C4H6O4P- B14512549 Diethenyl phosphate CAS No. 63249-66-1

Diethenyl phosphate

Cat. No.: B14512549
CAS No.: 63249-66-1
M. Wt: 149.06 g/mol
InChI Key: PFWTWIIECBCANP-UHFFFAOYSA-M
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Description

Diethenyl phosphate (systematic name pending IUPAC validation) is a hypothesized organophosphate ester characterized by two ethenyl (vinyl) groups attached to a phosphate core.

Properties

CAS No.

63249-66-1

Molecular Formula

C4H6O4P-

Molecular Weight

149.06 g/mol

IUPAC Name

bis(ethenyl) phosphate

InChI

InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1

InChI Key

PFWTWIIECBCANP-UHFFFAOYSA-M

Canonical SMILES

C=COP(=O)([O-])OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .

Industrial Production Methods

Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and hydrogen chloride.

    Transesterification: Alcohols with high boiling points.

    P-Alkylation: Potassium tert-butoxide and alkyl halides.

Major Products

    Hydrolysis: Phosphorous acid.

    Transesterification: Various phosphonate esters.

    P-Alkylation: Alkylated phosphonates.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key properties of Diethenyl phosphate (inferred) and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (inferred) C4H8O4P 151.08 (calculated) Not available Hypothesized structure: two ethenyl groups bonded to phosphate; potential reactivity due to unsaturated bonds.
Dimethyl phenyl phosphate C8H11O4P 202.146 10113-28-7 Aromatic phenyl group with methyl ester substituents; used as a plasticizer .
Diphenyl phosphate C12H11O4P 250.19 838-85-7 Two phenyl groups; high thermal stability; flame retardant applications .
Isopropylphenyl diphenyl phosphate C21H21O4P 368.36 359793-44-5 Bulky isopropylphenyl group; enhanced resistance to hydrolysis .

Stability and Environmental Impact

  • Hydrolysis : this compound’s unsaturated bonds may increase susceptibility to hydrolysis compared to aryl-substituted analogs like diphenyl phosphate .
  • Thermal Decomposition : Aryl phosphates (e.g., diphenyl phosphate) decompose above 300°C, whereas alkyl variants (e.g., dimethyl phenyl phosphate) degrade at lower temperatures (~200°C) .

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